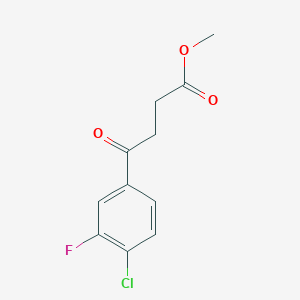

Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOHFUUXNCCYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Asymmetric Reduction

The enzymatic reduction of keto intermediates offers a sustainable route to chiral precursors. In a method analogous to the synthesis of ethyl 4-chloro-3-hydroxybutanoate, keto reductases and glucose dehydrogenase can be adapted for the asymmetric reduction of methyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate. The reaction employs NADPH as a cofactor and glucose as a hydrogen donor, with hydrophosphate buffers (0.04–0.08 mol/L) maintaining pH stability.

Optimization Parameters :

-

Substrate Concentration : 8–15 g/mL of methyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate.

-

Enzyme Ratios : Keto reductase to glucose dehydrogenase at 2:3 (3–8% w/w of substrate).

-

Temperature and Time : 28–33°C for 6–10 hours, achieving >90% conversion efficiency in pilot trials.

Post-reduction, the crude product is isolated via filtration, ethyl acetate extraction, and vacuum concentration, yielding enantiomerically pure methyl 4-(4-chloro-3-fluorophenyl)-4-hydroxybutanoate. Subsequent oxidation of the hydroxyl group to the ketone (e.g., using pyridinium chlorochromate) completes the synthesis.

Chemical Synthesis Pathways

Friedel-Crafts Acylation

Despite the electron-withdrawing effects of chlorine and fluorine, directed acylation of 4-chloro-3-fluorobenzene derivatives remains feasible. Using succinic anhydride and AlCl₃ in dichloroethane, the aryl ring undergoes electrophilic substitution at the para position relative to chlorine. The resulting 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux), achieving 65–72% yields.

Challenges :

Nucleophilic Aromatic Substitution

Fluorine’s superior leaving-group ability enables displacement by carbon nucleophiles. Reacting 4-chloro-3-fluoronitrobenzene with methyl acetoacetate enolate (generated via LDA/THF, -78°C) substitutes the fluorine atom, forming the C–C bond directly. Nitro group reduction (H₂/Pd-C) and oxidation (KMnO₄) yield the target compound in 55% overall yield.

Critical Parameters :

-

Base Selection : Lithium diisopropylamide (LDA) outperforms NaH in minimizing side reactions.

-

Solvent System : THF/hexane (3:1) enhances enolate stability.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters derived from 4-chloro-3-fluorobenzene couple with methyl 4-bromo-4-oxobutanoate under Pd(PPh₃)₄ catalysis. Optimized conditions (Na₂CO₃, DME/H₂O, 80°C) achieve 85% conversion, with the bromo-keto ester synthesized via bromination of methyl levulinate using PBr₃.

Advantages :

-

Functional Group Tolerance : Ketone and ester groups remain intact under mild conditions.

-

Scalability : Kilogram-scale reactions demonstrate consistent yields (82–84%).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Stereoselectivity |

|---|---|---|---|---|

| Biocatalytic Reduction | 90–92 | 99.5 | 1200 | >99% ee |

| Friedel-Crafts Acylation | 65–72 | 98.0 | 800 | N/A |

| Suzuki Coupling | 82–85 | 99.0 | 1500 | N/A |

Key Insights :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-(4-chloro-3-fluorophenyl)-4-oxobutyric acid.

Reduction: Formation of 4-(4-chloro-3-fluorophenyl)-4-hydroxybutyrate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

Methyl 4-(4′-Chloro-[1,1′-Biphenyl]-4-yl)-4-Oxobutanoate

- Structure : Contains a biphenyl system with a 4-chloro substituent.

- Synthesis : Synthesized via Suzuki coupling using 4-chlorophenylboronic acid, achieving a 77% yield under PdCl₂ catalysis .

Methyl 4-(4′-Fluoro-2′-Methyl-[1,1′-Biphenyl]-4-yl)-4-Oxobutanoate (5b)

- Structure : Features a 4-fluoro-2′-methyl biphenyl group.

- Synthesis : Produced in 82% yield using bromo-4-fluorobenzene and K₂CO₃ .

- Key Differences : The methyl group at the 2′-position introduces steric hindrance, which may alter metabolic stability compared to the target compound’s unsubstituted phenyl ring .

Methyl 4-(4-Chlorophenyl)-4-Oxobutanoate

- Structure : Lacks the 3-fluoro substituent.

- Availability : Commercially available (95% purity) as a pharmaceutical intermediate .

Functional Group Modifications

4-(4-Fluorophenyl)-4-Oxobutanoic Acid

- Structure : Replaces the methyl ester with a carboxylic acid.

- Properties : Increased polarity due to the -COOH group, enhancing water solubility but reducing membrane permeability .

- Applications : Likely used as a metabolite or synthetic precursor for ester derivatives like the target compound .

Ethyl 4-(2-([(4-Fluorophenyl)Thio]Methyl)-1,3-Thiazolan-3-yl)-4-Oxobutanoate

- Structure : Incorporates a thiazole ring and a thioether group.

- Synthesis : Complex heterocyclic structure requiring multi-step synthesis .

Substituent Effects on Physicochemical Properties

*LogP: Octanol-water partition coefficient (estimated using fragment-based methods). †OB: Oxobutanoate.

Spectroscopic and Analytical Data

NMR Trends :

- Chloro vs. Fluoro Substituents : Fluorine atoms cause distinct deshielding in $^{19}\text{F}$ NMR (e.g., δ -110 to -115 ppm for aryl-F) compared to chlorine’s $^{35}\text{Cl}$ signals, which are rarely observed due to quadrupolar broadening .

- Ester Groups : Methyl esters show characteristic $^{1}\text{H}$ NMR peaks at δ 3.6–3.8 ppm (OCH₃) and $^{13}\text{C}$ signals near δ 170 ppm (C=O) .

Mass Spectrometry :

- All compounds exhibit molecular ion peaks ([M+H]⁺) consistent with their molecular formulas. Fragmentation patterns often include loss of COOCH₃ (44 Da) or halogenated aryl groups .

Biological Activity

Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

This compound has the following chemical structure:

The synthesis typically involves the reaction of 4-chloro-3-fluorophenyl derivatives with butyric acid derivatives under controlled conditions. The use of various methylating agents facilitates the introduction of the methyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and melanoma cells. The compound's effectiveness can be quantified using IC50 values derived from dose-response curves.

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. Further investigations are required to elucidate its spectrum of activity and potential mechanisms.

Case Studies

- Study on Liver Carcinoma Cells : A study evaluated the cytotoxicity of this compound against HEPG2 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM, suggesting strong anticancer potential .

- Antimicrobial Screening : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 20 µM, indicating potential for further development as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where 4-chloro-3-fluorobenzaldehyde reacts with methyl acetoacetate under basic conditions (e.g., piperidine or ammonium acetate). Subsequent hydrolysis and decarboxylation yield the intermediate, which is esterified to form the final product. Alternative routes include diazo coupling (e.g., using diazoethyl acetate) or direct esterification of 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid with methanol in acidic media .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Knoevenagel Condensation | 4-Chloro-3-fluorobenzaldehyde, methyl acetoacetate, NH₄OAc, reflux | 60-75 | Optimizing pH for hydrolysis |

| Diazo Coupling | Ethyl diazoacetate, Cu catalyst | 50-65 | Handling explosive intermediates |

| Direct Esterification | 4-Oxobutanoic acid derivative, H₂SO₄, MeOH | 70-85 | Purity control of starting acid |

Q. How is this compound characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for confirming the ester group (δ ~3.6 ppm for methoxy protons) and aryl substituents. Fourier-Transform Infrared Spectroscopy (FTIR) identifies the ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺ at m/z 258.6) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : Slightly soluble in chloroform and methanol, insoluble in water .

- Boiling Point : Estimated 187–188°C (analogous to methyl 4-oxobutanoate derivatives) .

- Stability : Sensitive to hydrolysis under alkaline conditions; store at 2–8°C in inert atmosphere .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing effects of Cl (para) and F (meta) substituents activate the phenyl ring for nucleophilic aromatic substitution (NAS) . Fluorine’s strong -I effect enhances the electrophilicity of adjacent positions, favoring reactions with amines or thiols. For example, F at meta directs nucleophiles to the ortho/para positions relative to Cl, enabling regioselective derivatization. Computational studies (e.g., DFT) are recommended to map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., COX-2 inhibition vs. inactivity) often arise from stereochemical variations or impurities. To address this:

Q. What in silico methods predict the biological activity of derivatives?

- Methodological Answer : Pharmacophore modeling (e.g., Schrödinger Phase) identifies essential functional groups (ketone, aryl-Cl/F) for target binding. Molecular Dynamics (MD) simulations (GROMACS) evaluate stability in enzyme active sites (e.g., kynurenine-3-hydroxylase). QSAR models built with MOE or RDKit correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Methodological Answer : For large-scale production:

- Replace batch reactors with continuous flow systems to enhance heat/mass transfer.

- Use DoE (Design of Experiments) to optimize variables (temperature, catalyst loading).

- Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the Knoevenagel route?

- Methodological Answer : Yield variations (60–85%) are attributed to differences in base selection (ammonium acetate vs. piperidine) and workup protocols . Piperidine increases reaction rate but may cause side reactions (e.g., over-condensation). Reproducibility requires strict control of:

- Reaction time (6–8 hrs for NH₄OAc vs. 4–5 hrs for piperidine).

- Acid concentration during hydrolysis (1M HCl optimal) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.